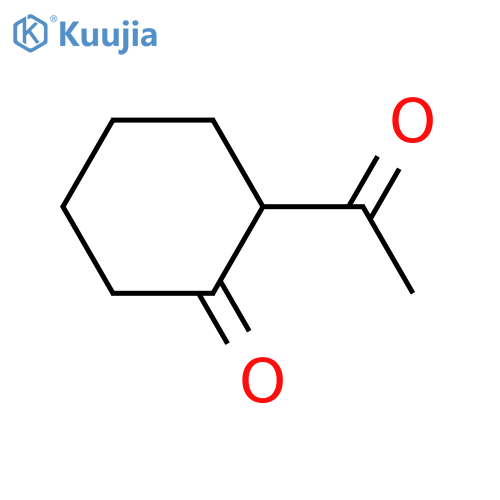

Synthesis and characterization of 2-acetylcyclohexanone

,

Anhui Nongye Kexue,

2009,

37(17),

7816-7817